molecular formula C21H18F4N6O4 B14918298 N'-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate

N'-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate

Cat. No.: B14918298
M. Wt: 494.4 g/mol
InChI Key: JSZKVNDBFNJTOH-UHFFFAOYSA-N
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Description

N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]quinoxaline core, which is known for its significant biological activities. The presence of fluorine and pyrazine rings further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Mechanism of Action

The mechanism of action of N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxymethyl and fluorine groups enhances its stability and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H18F4N6O4

Molecular Weight

494.4 g/mol

IUPAC Name

N'-[1-(ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H17FN6O2.C2HF3O2/c1-2-28-11-13-4-6-17-18(24-25-19(27)15-10-21-7-8-22-15)23-14-9-12(20)3-5-16(14)26(13)17;3-2(4,5)1(6)7/h3-10H,2,11H2,1H3,(H,23,24)(H,25,27);(H,6,7)

InChI Key

JSZKVNDBFNJTOH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C2N1C3=C(C=C(C=C3)F)N=C2NNC(=O)C4=NC=CN=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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